molecular formula C17H17FO B1327761 3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898780-82-0

3-(3,5-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1327761
CAS No.: 898780-82-0
M. Wt: 256.31 g/mol
InChI Key: FVBNTGNICIEMQO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone: is an organic compound that features a fluorinated phenyl group and a dimethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylboronic acid and 2’-fluoropropiophenone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 3,5-dimethylphenylboronic acid and 2’-fluoropropiophenone are handled using automated systems.

    Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs and environmental impact.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenyl)-2’-chloropropiophenone: Similar structure but with a chlorine atom instead of fluorine.

    3-(3,5-Dimethylphenyl)-2’-bromopropiophenone: Similar structure but with a bromine atom instead of fluorine.

    3-(3,5-Dimethylphenyl)-2’-iodopropiophenone: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(3,5-Dimethylphenyl)-2’-fluoropropiophenone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its halogenated analogs. This uniqueness can be exploited in specific synthetic applications and research studies.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)7-8-17(19)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBNTGNICIEMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644906
Record name 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-82-0
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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